D-Glucitol 1,5-bis(bromoacetate)

Description

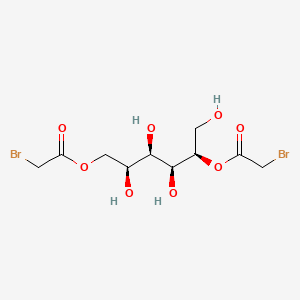

D-Glucitol 1,5-bis(bromoacetate) is a brominated derivative of D-glucitol (sorbitol), a sugar alcohol widely used in pharmaceuticals, food additives, and chemical synthesis. This compound features bromoacetate groups (-O-CO-CH2-Br) at the 1- and 5-positions of the glucitol backbone, rendering it a bifunctional alkylating agent. Its primary applications include crosslinking polymers, modifying biomolecules (e.g., proteins or polysaccharides), and serving as an intermediate in organic synthesis. The bromine atoms at the acetate positions make it highly reactive toward nucleophiles, enabling efficient conjugation or polymerization under mild conditions .

Properties

CAS No. |

94199-85-6 |

|---|---|

Molecular Formula |

C10H16Br2O8 |

Molecular Weight |

424.04 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-5-(2-bromoacetyl)oxy-2,3,4,6-tetrahydroxyhexyl] 2-bromoacetate |

InChI |

InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-5(14)9(17)10(18)6(3-13)20-8(16)2-12/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9+,10+/m0/s1 |

InChI Key |

IBSHJWOQTULFBH-NAXOPYRSSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)OC(=O)CBr)O |

Canonical SMILES |

C(C(C(C(C(COC(=O)CBr)O)O)O)OC(=O)CBr)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of D-Glucitol 1,5-bis(bromoacetate) involves the reaction of D-glucitol with bromoacetyl bromide. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

D-Glucitol 1,5-bis(bromoacetate) undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation and Reduction:

Scientific Research Applications

D-Glucitol 1,5-bis(bromoacetate) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of D-Glucitol 1,5-bis(bromoacetate) involves its interaction with specific molecular targets. The bromoacetate groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Glucitol bis(bromoacetate) derivatives differ in the positions of bromoacetate substitution on the glucitol backbone. These structural variations significantly influence their reactivity, stability, and suitability for specific applications. Below is a comparative analysis of four isomers:

Table 1: Structural and Functional Comparison of D-Glucitol Bis(bromoacetate) Isomers

Key Findings:

Reactivity and Steric Effects :

- The 1,5- and 1,6-isomers exhibit higher intermolecular reactivity due to reduced steric hindrance compared to the 1,3-isomer, which may favor intramolecular reactions.

- The 1,4-isomer’s symmetry improves solubility in aqueous systems, making it preferable for biomedical applications requiring uniform dispersion .

Application-Specific Performance :

- Pharmaceuticals : The 1,6-isomer is cited in patents for synthesizing antiemetic agents (e.g., fosaprepitant derivatives), where spatial flexibility is critical for drug-receptor interactions .

- Polymer Chemistry : The 1,5-isomer is widely used in hydrogel formation due to its balanced reactivity, enabling controlled crosslinking without premature gelation .

Stability and Storage :

- All isomers are moisture-sensitive, but the 1,4- and 1,6-derivatives demonstrate greater thermal stability in solid states, as evidenced by differential scanning calorimetry (DSC) data from glycan analysis tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.